2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
Description
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is a quaternary ammonium salt featuring a tetrahydropyrimidine core substituted with a decylsulfanyl group at position 2 and a methyl group at position 1. The hydroiodide counterion enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-decylsulfanyl-1-methyl-5,6-dihydro-4H-pyrimidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2S.HI/c1-3-4-5-6-7-8-9-10-14-18-15-16-12-11-13-17(15)2;/h3-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJRZUIWJYGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NCCCN1C.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Tetrahydropyrimidine Core Formation
The tetrahydropyrimidine scaffold is typically constructed via cyclocondensation reactions between 1,3-diaminopropane derivatives and carbonyl equivalents. For example, reacting 1,3-diaminopropane with formaldehyde under acidic conditions generates the 1,4,5,6-tetrahydropyrimidine ring.
Representative Protocol:
- Dissolve 1,3-diaminopropane (10 mmol) in ethanol.
- Add formaldehyde (12 mmol) and hydrochloric acid (1 M, catalytic).
- Reflux at 80°C for 6 hours.
- Neutralize with NaOH, extract with dichloromethane, and purify via column chromatography.
This method yields the unsubstituted tetrahydropyrimidine, which requires subsequent functionalization.
Introduction of the Methyl Group at Position 1
Alkylation at the nitrogen atom of the tetrahydropyrimidine ring is achieved using methyl iodide. The reaction proceeds via nucleophilic substitution under basic conditions:
Procedure:
- Suspend tetrahydropyrimidine (5 mmol) in dry tetrahydrofuran.
- Add sodium hydride (6 mmol) and stir under nitrogen for 30 minutes.
- Introduce methyl iodide (6 mmol) dropwise.
- Reflux for 12 hours, quench with water, and isolate the product.
This step affords 1-methyl-1,4,5,6-tetrahydropyrimidine with >80% yield.
Incorporation of the Decylsulfanyl Group at Position 2
The decylsulfanyl group is introduced via thiol-ene coupling or nucleophilic substitution. A preferred method involves reacting the tetrahydropyrimidine with decanethiol in the presence of a radical initiator:
Radical-Mediated Thiolation:
- Dissolve 1-methyl-1,4,5,6-tetrahydropyrimidine (5 mmol) in toluene.
- Add decanethiol (6 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol).
- Heat at 70°C for 24 hours under inert atmosphere.
- Purify via silica gel chromatography.
Alternative approaches employ decyl bromide with thiourea, followed by hydrolysis, though yields are lower (~65%).
Hydroiodide Salt Formation
Conversion to the hydroiodide salt is achieved by treating the free base with hydroiodic acid:
Salt Formation Protocol:
- Dissolve 2-(decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine (5 mmol) in diethyl ether.
- Add 57% hydroiodic acid (6 mmol) dropwise.
- Stir at room temperature for 2 hours.
- Filter and recrystallize from ethanol/ether.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation efficiency varies with solvent polarity. Ethanol and water afford higher yields (~85%) compared to aprotic solvents like THF (~60%). Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions.
Table 1: Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 85 |
| THF | 80 | 60 |
| Water | 100 | 78 |
Catalytic Systems
Lewis acids (e.g., ZnCl₂) enhance electrophilicity in carbonyl components, improving cyclization rates. For example, ZnCl₂ (10 mol%) increases yield from 70% to 88% in ethanol.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.
Applications and Derivatives
While direct studies on the target compound are limited, structurally analogous tetrahydropyrimidines exhibit S1P receptor modulation and antifungal activity .
Table 2: Bioactive Tetrahydropyrimidine Derivatives
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Methyl-2-(methylthio)-derivative | Anticancer (IC₅₀ = 5 μM) | |
| 2-(Methylthio)-hydroiodide | Antifungal |
Chemical Reactions Analysis
Types of Reactions
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroiodide group, yielding the free base form.
Substitution: The tetrahydropyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free base form of the compound.
Substitution: Substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that compounds similar to 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide may exhibit antiviral properties by inhibiting specific enzymes involved in viral replication. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway in many viruses . This inhibition can lead to decreased viral loads in infected cells.
2. Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. Research has demonstrated that certain tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects . The mechanism often involves the disruption of cellular signaling pathways that promote cell survival.
3. Antimicrobial Activity
Tetrahydropyrimidine derivatives have been evaluated for their antimicrobial efficacy against various pathogens. The incorporation of sulfur-containing moieties has been linked to enhanced antimicrobial activity due to increased interaction with bacterial membranes and metabolic pathways .
Case Study 1: Inhibition of DHODH
In a study examining the structure-activity relationship of tetrahydropyrimidine compounds, researchers found that modifications at the sulfur position significantly affected DHODH inhibition and subsequent antiviral activity against measles virus. The findings suggest that this compound could be a lead compound for further development as an antiviral agent .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of tetrahydropyrimidine derivatives on various cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in breast and colon cancer cells. The study concluded that these compounds might serve as promising candidates for new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with specific molecular targets. The decylsulfanyl group may interact with cellular membranes, altering their properties and affecting cellular functions. The tetrahydropyrimidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroiodide salt form may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Physicochemical and Functional Properties
Solubility and Stability
- Hydroiodide Salts : Enhanced solubility in polar solvents due to ionic character; however, iodide ions may pose oxidative instability under prolonged light exposure .
- Decylsulfanyl Group : Likely reduces aqueous solubility compared to methylthio or methyl derivatives but improves lipid bilayer penetration .
Reactivity
- Nucleophilic Sites : The tetrahydropyrimidine core in all analogs retains reactivity at nitrogen and sulfur sites. The decylsulfanyl group may participate in thiol-disulfide exchange reactions, a feature absent in methyl or aryl-substituted derivatives .
- Quaternary Ammonium Center : The 1-methyl group in the target compound and N,N'-dimethyl analogs facilitates cationic character, enhancing interactions with biological polyanions (e.g., DNA) or anionic polymers .
Biological Activity
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS No. 2172097-71-9) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C_{16}H_{33}N_{2}S
- Molecular Weight : 398.4 g/mol
- CAS Number : 2172097-71-9
Biological Activity Overview
The biological activity of tetrahydropyrimidine derivatives has been widely studied due to their diverse pharmacological properties. Compounds in this class often exhibit:
- Antimicrobial activity
- Antitumor effects
- Neuroprotective properties
The exact mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Several studies have indicated that tetrahydropyrimidine derivatives possess significant antimicrobial properties. For instance:
- A study demonstrated that related compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydropyrimidine Derivative A | Inhibitory against E. coli | |
| Tetrahydropyrimidine Derivative B | Effective against S. aureus |
Antitumor Effects
Research has suggested that tetrahydropyrimidines can induce apoptosis in cancer cells:
- In vitro studies showed that certain derivatives caused significant cell death in various cancer cell lines.
Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects:
- Compounds similar to this compound have shown promise in reducing oxidative stress in neuronal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of a tetrahydropyrimidine derivative in treating bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes compared to placebo controls.
- Case Study on Cancer Treatment : A laboratory study assessed the cytotoxic effects of various tetrahydropyrimidines on pancreatic cancer cells. The results revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide, and which parameters critically influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 1-methyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-95-8, ) with decyl iodide in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF. Critical parameters include:
- Stoichiometry : Excess decyl iodide (1.3–1.5 eq.) ensures complete substitution of the thiol group.
- Solvent Choice : DMF enhances solubility of intermediates but may require post-reaction dilution with water for precipitation .
- Purification : Recrystallization from dioxane or acetic acid/water mixtures (1:1) improves purity, as demonstrated in analogous syntheses .
- Yield Optimization : Reaction temperatures of 60–80°C and extended stirring (2–4 hours) are critical for longer alkyl chains (e.g., decyl vs. methyl), as slower kinetics necessitate prolonged heating .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- H-NMR : Key signals include the NCH group (δ ~2.40 ppm) and SCH protons (δ ~3.0–3.5 ppm). The hydroiodide counterion may downfield-shift NH protons due to protonation .
- IR Spectroscopy : Absence of free thiol (S-H stretch ~2550 cm) confirms alkylation, while C=O (if present) and aliphatic C-H stretches (~2990 cm) validate the backbone .
- Mass Spectrometry : A molecular ion peak at m/z corresponding to [M-I] (hydroiodide salt) confirms the molecular weight. Fragmentation patterns should align with the tetrahydropyrimidine core .
- Elemental Analysis : Discrepancies in sulfur content (e.g., observed 18.35% vs. calculated 18.67% in analogous compounds) indicate incomplete purification .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at -20°C in amber vials to prevent light/heat degradation.
- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC in buffered solutions (pH 1–12). Hydroiodide salts are prone to hydrolysis under alkaline conditions .
- Hygroscopicity : Dynamic vapor sorption (DVS) studies quantify moisture uptake, which may alter crystallinity and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from isomerism or counterion effects?
- Methodological Answer :
- Isomer Discrimination : For E/Z isomers (e.g., due to imine groups), use chiral HPLC with cellulose-based columns or 2D NMR (NOESY) to assess spatial proximity of substituents .
- Counterion Effects : Compare H-NMR spectra of the free base and hydroiodide salt. Protonation shifts NH signals by 1–2 ppm; X-ray crystallography definitively assigns counterion positioning .
Q. What strategies optimize the synthesis of this compound to minimize byproducts like disulfides or unreacted intermediates?
- Methodological Answer :
- Byproduct Suppression : Use degassed solvents to prevent disulfide formation. Introduce scavengers (e.g., activated charcoal) during recrystallization to adsorb unreacted decyl iodide .
- Reaction Monitoring : Track progress via TLC (silica gel, hexane/EtOAc 4:1). A spot at R ~0.6 typically corresponds to the product, while unreacted thiol remains at R ~0.2 .
Q. What advanced analytical methods are suitable for profiling impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at 254 nm and correlate mass fragments to potential byproducts (e.g., decyl disulfide, m/z 298) .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 1-methyl-1,4,5,6-tetrahydropyrimidine) to the NMR tube; overlapping signals confirm contamination .
Q. How does the decylsulfanyl chain length influence the compound’s physicochemical properties compared to shorter-chain analogs?
- Methodological Answer :
- Solubility : Longer chains reduce aqueous solubility (logP increases by ~2–3 units) but enhance lipid membrane permeability, as seen in surfactants like benzo[d]thiazol-derived cationic agents .
- Thermal Behavior : Differential scanning calorimetry (DSC) shows melting point depression in longer-chain derivatives due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
